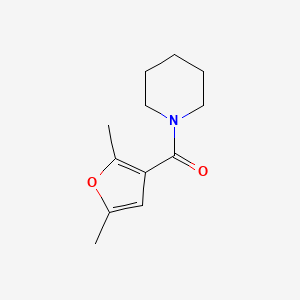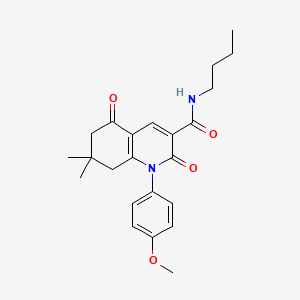
bis(4-methylphenyl)(octyl)phosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methylphenyl)(octyl)phosphine oxide, also known as BMPO, is a chemical compound that is commonly used in scientific research as a spin trap. BMPO has been found to be effective in trapping free radicals, which are highly reactive molecules that can cause damage to cells and tissues.
Wirkmechanismus
Bis(4-methylphenyl)(octyl)phosphine oxide works by trapping free radicals and forming stable adducts. The resulting adducts can then be analyzed using various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. bis(4-methylphenyl)(octyl)phosphine oxide has been found to be highly selective for trapping free radicals, which makes it a valuable tool for studying free radical reactions.
Biochemical and Physiological Effects
bis(4-methylphenyl)(octyl)phosphine oxide has been found to have a number of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. bis(4-methylphenyl)(octyl)phosphine oxide has also been found to have potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using bis(4-methylphenyl)(octyl)phosphine oxide in lab experiments is its high selectivity for trapping free radicals. This makes it a valuable tool for studying free radical reactions in a variety of systems. However, there are also limitations to using bis(4-methylphenyl)(octyl)phosphine oxide. It can be difficult to quantify the amount of free radicals trapped by bis(4-methylphenyl)(octyl)phosphine oxide, and it may not be effective in trapping certain types of radicals.
Zukünftige Richtungen
There are a number of potential future directions for research on bis(4-methylphenyl)(octyl)phosphine oxide. One area of interest is the development of new synthetic methods for producing bis(4-methylphenyl)(octyl)phosphine oxide. Another area of interest is the development of new applications for bis(4-methylphenyl)(octyl)phosphine oxide, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of bis(4-methylphenyl)(octyl)phosphine oxide and its effects on cellular and physiological processes.
Conclusion
In conclusion, bis(4-methylphenyl)(octyl)phosphine oxide is a valuable tool for studying free radical reactions in scientific research. Its high selectivity for trapping free radicals makes it a useful tool in a variety of fields, and it has potential therapeutic applications in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of bis(4-methylphenyl)(octyl)phosphine oxide and its effects on cellular and physiological processes.
Synthesemethoden
Bis(4-methylphenyl)(octyl)phosphine oxide can be synthesized by reacting 4-methylphenylmagnesium bromide with octylphosphonic dichloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography. This synthesis method has been found to be effective in producing high yields of pure bis(4-methylphenyl)(octyl)phosphine oxide.
Wissenschaftliche Forschungsanwendungen
Bis(4-methylphenyl)(octyl)phosphine oxide has been widely used in scientific research as a spin trap to study free radical reactions. It has been used in a variety of fields, including biochemistry, pharmacology, and toxicology. bis(4-methylphenyl)(octyl)phosphine oxide has been found to be particularly useful in studying the effects of oxidative stress on cells and tissues.
Eigenschaften
IUPAC Name |
1-methyl-4-[(4-methylphenyl)-octylphosphoryl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31OP/c1-4-5-6-7-8-9-18-24(23,21-14-10-19(2)11-15-21)22-16-12-20(3)13-17-22/h10-17H,4-9,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJLWFPBJBSMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)
![2-chloro-5-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5201222.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)

![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)
